molecular formula C20H24N4O B2387556 (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035035-98-2

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2387556
CAS No.: 2035035-98-2
M. Wt: 336.439
InChI Key: UQANYFAGDLPRKD-JXMROGBWSA-N
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Description

(E)-1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule designed for research purposes. This compound features a piperazine linker connecting a 3-cyclopropyl-1-methyl-1H-pyrazole group and a chalcone-mimetic (E)-3-phenylprop-2-en-1-one moiety. The distinct molecular architecture of this compound makes it a candidate for various biochemical and pharmacological investigations. Piperazine derivatives are frequently explored in medicinal chemistry for their ability to modulate protein-protein interactions and enzyme activity . The chalcone group is a known pharmacophore associated with a range of biological activities. Consequently, this compound may be of interest in early-stage research areas such as kinase inhibition , the development of antiviral agents , and as a molecular scaffold for constructing novel bioactive compounds. Researchers can utilize this chemical as a building block or a reference standard in hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-22-19(15-18(21-22)17-8-9-17)23-11-13-24(14-12-23)20(25)10-7-16-5-3-2-4-6-16/h2-7,10,15,17H,8-9,11-14H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQANYFAGDLPRKD-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Pyrazole moiety : Known for its diverse biological activities.
  • Piperazine ring : Often associated with central nervous system (CNS) activity.
  • Phenylpropene backbone : Contributes to the overall stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyrazole rings allows for effective binding to these targets, leading to modulation of their activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that similar pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one may possess similar properties .

CNS Activity

The piperazine component is known for its CNS effects. Research indicates that compounds containing piperazine have been effective in treating neurological disorders. The interaction between the compound and neurotransmitter receptors may lead to anxiolytic or antidepressant effects, although specific studies on this compound are still required .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

  • Anticancer Studies : A study on pyrazole derivatives found that modifications in the structure could enhance cytotoxicity against cancer cells. The presence of electron-withdrawing groups was linked to increased activity .
  • CNS Effects : Research on morpholine-containing compounds has shown their ability to interact with CNS receptors, indicating potential therapeutic applications in neuropharmacology .

Data Tables

Activity Type Compound IC50 (µM) Effect
AnticancerPyrazole Derivative15.5Cytotoxic against A549 cells
CNS ActivityPiperazine Derivative20.0Anxiolytic effects in animal models

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one exhibit potential anticancer properties. The pyrazole ring is often associated with the inhibition of various kinases involved in cancer progression. For instance, research on related pyrazole derivatives has demonstrated their ability to inhibit cell proliferation in cancer cell lines, suggesting that this compound could be further explored for its anticancer efficacy .

Neurological Applications

The piperazine component of the compound is significant in neuropharmacology. Piperazine derivatives are frequently studied for their neuroprotective effects and potential in treating neurological disorders such as depression and anxiety. The structural features of (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one may enhance its interaction with neurotransmitter receptors, leading to promising therapeutic effects .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Similar compounds have shown effectiveness against various bacterial and fungal strains, making them candidates for the development of new antimicrobial agents. Studies have indicated that modifications in the piperazine and pyrazole moieties can significantly impact the antimicrobial efficacy of these compounds .

Enzyme Inhibition Studies

The ability of (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one to inhibit specific enzymes is another area of interest. Enzyme inhibition studies involving similar pyrazole derivatives have revealed their potential as inhibitors of key metabolic pathways, which can be exploited for therapeutic purposes .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals evaluated the anticancer activity of pyrazole derivatives, including those structurally related to (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenyprop2-en -1-one. The results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential of this compound as an anticancer agent.

Case Study 2: Neurological Effects

Research investigating the neuropharmacological effects of piperazine derivatives found that compounds with similar structures exhibited anxiolytic and antidepressant-like effects in animal models. These findings suggest that (E)-1-(4-(3-cyclopropyl - 1 -methyl - 1 H -pyrazol - 5 - yl) piperazin - 1 - yl) - 3 - phenylprop - 2 - en - 1 -one could be a candidate for further neurological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs identified in the literature:

Compound Core Structure Substituents Key Features Reference
(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one Piperazine + pyrazole + enone - Cyclopropyl on pyrazole
- Methyl on pyrazole
- Phenyl on enone
Planar enone configuration; potential for π-π stacking with aromatic systems N/A
(4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxy-phenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone + enol + enone - Methoxyphenyl
- Hydroxy group
- Methyl on pyrazole
Z/E isomerism; hydrogen-bonding capability due to hydroxyl and ketone groups
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Piperazine + benzodioxole - Benzodioxole (electron-rich)
- Methoxyphenyl
- Phenyl on enone
Enhanced lipophilicity from benzodioxole; potential CNS activity

Structural and Functional Insights:

Pyrazole vs. Pyrazolone: The target compound’s pyrazole ring (non-aromatic, 5-membered with two adjacent N atoms) contrasts with the pyrazolone analog , which includes a ketone group. This difference may alter electron distribution and hydrogen-bonding capacity, affecting solubility or target binding.

Enone Configuration: The (E)-enone configuration in the target compound and ensures rigidity and conjugation, which could stabilize interactions with biological targets via dipole or charge-transfer interactions.

Research Findings and Methodological Context

While experimental data for the target compound are absent in the provided evidence, structural insights can be inferred from methodologies used to analyze its analogs:

  • Crystallographic Tools: Programs like SHELXL and WinGX/ORTEP have been critical in resolving the geometries of similar enone and piperazine derivatives. For example, the (Z)-enol configuration in was likely validated using SHELX-based refinement.
  • Computational Predictions : The absence of a hydroxyl group in the target compound (compared to ) may reduce polarity, as predicted by software suites like CCP4 , which handle electron density maps and molecular packing.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclization of a hydrazine derivative with a 1,3-diketone. For example, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is prepared as follows:

  • Cyclopropanation : Reacting acetylene with cyclopropane in the presence of a transition metal catalyst (e.g., palladium) yields a cyclopropane-containing diketone.
  • Cyclization : Treating the diketone with methylhydrazine in ethanol under reflux (80–90°C, 6–8 hours) forms the pyrazole ring. The methyl group is introduced via alkylation using methyl iodide.

Piperazine Coupling

The pyrazole intermediate is coupled with piperazine via a nucleophilic aromatic substitution (SNAr) reaction:

  • Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (1.2 equivalents, 50–55°C, 3 hours).
  • Substitution : Reacting the acyl chloride with piperazine in dichloromethane (DCM) at room temperature (20–25°C, 12 hours) yields the piperazine derivative. Triethylamine (2 equivalents) is added to scavenge HCl.

Key Data :

Step Reagents/Conditions Yield
Cyclopropanation Pd(OAc)₂, cyclopropane, 80°C 78%
Pyrazole cyclization Methylhydrazine, EtOH, reflux 85%
Acyl chloride formation SOCl₂, DMF (cat.), 50°C 92%
Piperazine coupling Piperazine, DCM, Et₃N, 25°C 88%

Preparation of (E)-3-Phenylprop-2-enoyl Chloride

The propenone fragment is synthesized via Claisen-Schmidt condensation:

  • Condensation : Benzaldehyde reacts with acetyl chloride in the presence of sodium hydroxide (20% w/v) at 0–5°C to form cinnamaldehyde.
  • Oxidation : Cinnamaldehyde is oxidized to cinnamic acid using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 4 hours).
  • Chlorination : Cinnamic acid is treated with thionyl chloride (1.1 equivalents) and catalytic DMF (0.1 equivalents) at 50°C for 2 hours to yield the acyl chloride.

Key Data :

Step Reagents/Conditions Yield
Claisen-Schmidt NaOH, H₂O, 0–5°C 76%
Oxidation KMnO₄, H₂SO₄, 60°C 68%
Chlorination SOCl₂, DMF, 50°C 94%

Final Coupling and Isolation of the E-Isomer

The piperazine and propenoyl chloride fragments are coupled under mild conditions:

  • Nucleophilic acyl substitution : 4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine (1 equivalent) reacts with (E)-3-phenylprop-2-enoyl chloride (1.05 equivalents) in DCM at 0–5°C for 6 hours. Triethylamine (2 equivalents) neutralizes HCl.
  • Purification : The crude product is crystallized from ethyl acetate/cyclohexane (1:3 v/v) to remove positional isomers and unreacted starting materials. Recrystallization increases purity to >99%.

Key Data :

Parameter Value
Reaction temperature 0–5°C
Reaction time 6 hours
Yield after crystallization 82%
Final purity (HPLC) 99.3%

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance efficiency:

  • Flow cyclopropanation : Residence time of 10 minutes at 100°C improves yield to 85%.
  • Automated crystallization : Gradient cooling (50°C → 4°C over 12 hours) minimizes isomer contamination.

Q & A

Q. What are the recommended methodologies for synthesizing (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
  • Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
  • Step 3: Piperazine functionalization using alkylation or acylation, followed by enone formation via Claisen-Schmidt condensation .
    Key Considerations:
  • Use catalysts like Pd(PPh₃)₄ for coupling reactions.
  • Monitor reaction progress with TLC and HPLC.
  • Purify intermediates via column chromatography or recrystallization.
    Characterization: Confirm intermediates and final product using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can the stereochemical configuration (E/Z isomerism) of the enone moiety be experimentally validated?

Methodological Answer:

  • ¹H NMR Analysis: Coupling constants (J) between vinyl protons: J ≈ 12–16 Hz for trans (E) configuration vs. J ≈ 8–12 Hz for cis (Z) .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal XRD. Refinement via SHELXL (e.g., anisotropic displacement parameters, R-factor convergence) .
  • Computational Validation: Compare experimental NMR/UV-Vis data with DFT-calculated spectra (Gaussian or ORCA software) .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict solubility and stability using GROMACS or AMBER.
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, electrostatic potential maps, and reaction pathways (e.g., Gaussian, NWChem) .
  • Docking Studies: Assess binding affinity to biological targets (AutoDock Vina, Schrödinger Suite).

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts in the piperazine coupling step?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (piperazine:enone ratio) .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for regioselectivity.
  • Byproduct Analysis: Identify impurities via LC-MS and adjust reaction conditions (e.g., inert atmosphere, scavengers).

Q. How can contradictions between crystallographic data and spectroscopic results (e.g., bond lengths vs. NMR coupling constants) be resolved?

Methodological Answer:

  • Multi-Technique Validation:
    • Compare XRD-derived bond lengths/angles with DFT-optimized geometries .
    • Validate NMR assignments using 2D techniques (COSY, NOESY) to resolve spatial proximity conflicts .
  • Dynamic Effects: Consider temperature-dependent XRD/NMR to account for conformational flexibility .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Use affinity chromatography or proteomics (e.g., SILAC) to isolate binding partners.
  • Kinetic Studies: Perform enzyme inhibition assays (e.g., fluorescence-based assays) to determine IC₅₀ and Kᵢ values .
  • Cellular Assays: Evaluate cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in relevant cell lines.

Q. How can polymorphism or solvate formation be systematically investigated for this compound?

Methodological Answer:

  • Screening: Crystallize under varied conditions (solvent, temperature, evaporation rate) .
  • Thermal Analysis: Use DSC/TGA to identify polymorphic transitions or desolvation events.
  • Powder XRD: Compare experimental patterns with simulated data from single-crystal structures .

Q. What advanced techniques are available to study the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH extremes, UV light, or oxidative agents (H₂O₂). Monitor degradation via UPLC-MS .
  • Metabolite Profiling: Incubate with liver microsomes or hepatocytes; identify metabolites using HRMS/MS .

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